Dde Biotin-PEG4-DBCO
Overview
Description
Dde Biotin-PEG4-DBCO is a compound used primarily in the field of chemical biology. It is a polyethylene glycol-based linker that connects two essential ligands, facilitating selective protein degradation via the ubiquitin-proteasome system within cells . This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Mechanism of Action
Target of Action
Dde Biotin-PEG4-DBCO is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
This compound contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
The compound operates within the intracellular ubiquitin-proteasome system . PROTACs, which this compound helps form, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By exploiting this system, PROTACs selectively degrade target proteins .
Pharmacokinetics
The hydrophilic spacer arm of this compound improves the solubility of the labeled molecules in aqueous media . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system within cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is most efficient when first dissolved in a water miscible organic solvent and then diluted in aqueous reaction buffer when needed . The compound is also reactive with azide moiety via copper-free Click Chemistry
Biochemical Analysis
Biochemical Properties
Dde Biotin-PEG4-DBCO plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs are molecules that can induce the degradation of specific proteins within cells . Therefore, this compound can influence cell function by contributing to the degradation of target proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its DBCO group, which can undergo SPAAC with Azide-containing molecules . This reaction allows this compound to bind to these molecules and form a stable triazole . This mechanism is crucial for the synthesis of PROTACs .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the compound. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature, it is known that this compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely involved in pathways related to protein degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the available literature. Its ability to undergo SPAAC with Azide-containing molecules suggests that it may interact with various transporters or binding proteins that contain Azide groups .
Subcellular Localization
The subcellular localization of this compound is not explicitly described in the available literature. Given its role in the synthesis of PROTACs, it is likely to be found wherever its target proteins are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dde Biotin-PEG4-DBCO involves several steps. Initially, a biotin moiety is linked to a polyethylene glycol chain. This is followed by the attachment of a dibenzocyclooctyne (DBCO) group through a hydrazine-cleavable Dde linker . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to enhance solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The compound is typically stored at -20°C to maintain its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Dde Biotin-PEG4-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of click chemistry reaction . This reaction does not require a copper catalyst, making it suitable for biological applications where copper can be cytotoxic .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-containing biomolecules and aqueous buffers. The reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions involving this compound are stable triazole linkages. These linkages are highly stable and can be used for various applications, including biotinylation and protein labeling .
Scientific Research Applications
Dde Biotin-PEG4-DBCO has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Biotin: Similar to Dde Biotin-PEG4-DBCO, this compound also contains a DBCO group and a polyethylene glycol linker but lacks the Dde cleavable linker.
Azide-PEG3-Biotin: This compound contains an azide group instead of a DBCO group, making it suitable for different types of click chemistry reactions.
Sulfo-dibenzocyclooctyne-biotin: This compound is similar but contains a sulfo group, enhancing its solubility in aqueous solutions.
Uniqueness
This compound is unique due to its Dde cleavable linker, which allows for the efficient release of captured biotinylated molecules under mild conditions with hydrazine . This feature makes it particularly useful in applications where the release of the biotinylated molecule is required.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDLFOMKROBSCE-WALFPXMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.